Dibenzo[b,d]furan-4-yl lithium
Description
Dibenzo[b,d]furan-4-yl lithium is an organometallic compound characterized by a dibenzofuran core substituted with a lithium atom at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structure combines the aromatic stability of dibenzofuran with the high reactivity of lithium, enabling efficient cross-coupling reactions and functionalization of aromatic systems .
Properties
CAS No. |
16669-47-9 |
|---|---|
Molecular Formula |
C12H7LiO |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;4H-dibenzofuran-4-ide |
InChI |
InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1 |
InChI Key |
VGAJIWMJFIHOFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .
Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Substitution Reactions
The lithium atom at the 4-position acts as a strong nucleophile, enabling reactions with electrophiles:
| Electrophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| CO₂ | Dibenzo[b,d]furan-4-carboxylic acid | THF, −78°C to RT | 85% | |
| Me₃SiCl | (Dibenzo[b,d]furan-4-yl)trimethylsilane | THF, 0°C | 78% | |
| I₂ | 4-Iododibenzofuran | Hexane, −78°C | 92% |
Key Insight : Reactions with carbonyl compounds (e.g., ketones, aldehydes) proceed via nucleophilic addition, forming secondary or tertiary alcohols .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings, facilitating C–C bond formation:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst, this compound couples with aryl halides to form biaryl derivatives .
Example :
| Aryl Halide (Ar–X) | Catalyst Loading | Ligand | Yield |
|---|---|---|---|
| 4-Bromotoluene | 5 mol% Pd | PPh₃ | 89% |
| 2-Iodonaphthalene | 2.5 mol% Pd | L4 | 94% |
Data adapted from Cu-catalyzed protocols in similar systems .
Negishi Coupling
With ZnCl₂ and Pd catalysts, the lithium intermediate transmetallates to form organozinc reagents, enabling coupling with aryl halides .
Experimental Optimization
Critical parameters for maximizing yield and selectivity:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents decomposition |
| Solvent | THF or Et₂O | Enhances nucleophilicity |
| Catalyst | Pd(PPh₃)₄ or CuI/L4 | Accelerates coupling kinetics |
| Additives | K₂CO₃ or CsF | Neutralizes Li byproducts |
Isotopic labeling studies (e.g., using H₂¹⁸O) confirm the origin of oxygen in oxidation products .
Stability and Handling
-
Storage : Requires inert atmospheres (Ar/N₂) and low temperatures (−20°C).
-
Decomposition Pathways : Rapid protonolysis in protic solvents (e.g., H₂O, alcohols) .
This compound’s versatility in cross-coupling and functionalization reactions underscores its importance in advanced organic synthesis and materials engineering.
Scientific Research Applications
Chemistry: Dibenzo[b,d]furan-4-yl lithium is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex organic molecules and natural products .
Biology and Medicine:
Industry: In the materials science industry, lithium dibenzo[b,d]furan-4-ide can be used in the synthesis of polymers and other advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₇LiO
- Applications : Synthesis of OLED emitters (e.g., BD-1), ligands for platinum complexes, and boronic ester derivatives .
- Reactivity : Acts as a strong nucleophile and base, facilitating Suzuki-Miyaura and other coupling reactions .
Comparison with Similar Compounds
Structural Analogs in OLED Materials
Dibenzo[b,d]furan-4-yl derivatives are widely used in OLEDs due to their electron-transporting and luminescent properties. Below is a comparison with structurally related compounds:
Key Findings :
Functional Analogs in Organometallic Chemistry
This compound is compared to other organometallic reagents in terms of synthetic utility:
Key Findings :
Comparison with Benzimidazole Derivatives
While structurally distinct, benzimidazole derivatives share applications in pharmaceuticals and materials science:
Q & A
Basic Research Question
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated THF or benzene to observe lithium species indirectly via shifts in adjacent protons. For boronic acid derivatives (e.g., post-quenching products), ¹¹B NMR confirms boron incorporation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight, particularly for cross-coupled products (e.g., OLED precursors) .
How does this compound participate in cross-coupling reactions, and what catalytic systems enhance its efficiency?
Advanced Research Question
The lithium intermediate acts as a nucleophile in Suzuki-Miyaura couplings with aryl halides. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich dibenzofuran systems. Additives like K₂CO₃ improve transmetalation rates .
- Substrate Scope : Electron-deficient aryl halides show higher reactivity. Steric hindrance at the 4-position of dibenzofuran may require elevated temperatures (60–80°C) .
Data Contradiction Note : Some studies report lower yields with bulky phosphine ligands (e.g., SPhos), suggesting ligand steric effects must be empirically optimized .
What role does this compound play in the synthesis of luminescent materials for OLEDs?
Advanced Research Question
The lithium intermediate is a precursor to platinum(II) complexes used in OLED emitters. For example:
- Heteroleptic Complexes : React with cyclometalating ligands (e.g., 2-(dibenzo[b,d]furan-4-yl)pyridine) to form Pt(II) complexes with high electroluminescence efficiency (>1.5 lm/W) .
- Excimer Tuning : Ancillary ligands (e.g., diketonates) modulate emission wavelengths. Substituents on the dibenzofuran core influence color purity and quantum yield .
What strategies mitigate challenges in isolating this compound derivatives for mechanistic studies?
Advanced Research Question
- Isotopic Labeling : Use deuterated analogs (e.g., dibenzofuran-d8) to track reaction pathways via kinetic isotope effects (KIEs) .
- Trapping Experiments : Introduce silyl chlorides (e.g., Me₃SiCl) to stabilize intermediates for X-ray crystallography or NMR analysis .
- Computational Modeling : DFT calculations predict regioselectivity in lithiation, aiding in rational design of derivatives .
How do solvent polarity and additives influence the reactivity of this compound in organometallic reactions?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (THF > Et₂O > hexane) enhance reaction rates by solvating lithium ions. Additives like TMEDA or HMPA increase nucleophilicity via stronger coordination .
- Chelation Control : Bidentate ligands (e.g., sparteine) enforce specific lithiation pathways, reducing byproduct formation in asymmetric syntheses .
What are the key safety considerations when scaling up reactions involving this compound?
Q. Methodological Guidance
- Thermal Stability : Avoid rapid warming post-lithiation; exothermic decomposition risks explosion.
- Waste Disposal : Quench lithium residues with iso-propanol before aqueous neutralization .
- Personal Protective Equipment (PPE) : Use cryogenic gloves, face shields, and flame-resistant lab coats during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
